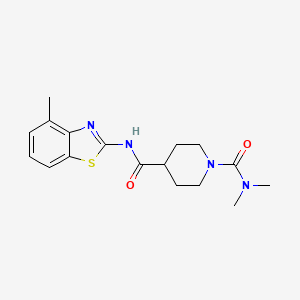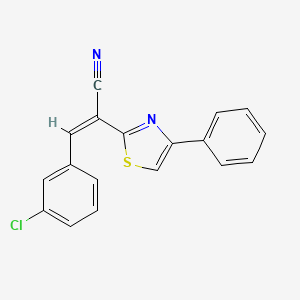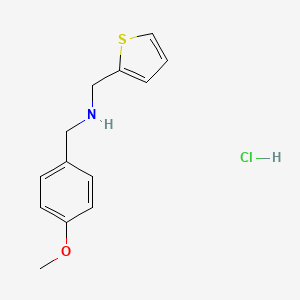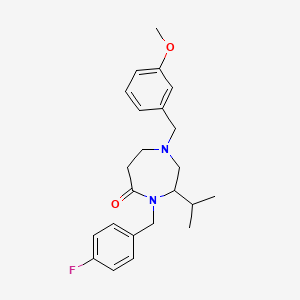![molecular formula C20H16N2O5 B5303969 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5303969.png)
2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate, also known as MNQOA, is a chemical compound that has been studied for its potential application in scientific research. It is a member of the quinoline family of compounds, which have been shown to have a range of biological activities. MNQOA has been investigated for its potential as a fluorescent probe, as well as for its ability to interact with certain enzymes and proteins.
Mécanisme D'action
The mechanism of action of 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate is not fully understood, but it is thought to involve interactions with specific enzymes and proteins. 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate has been shown to bind to certain enzymes, such as acetylcholinesterase, which could lead to inhibition of their activity. Additionally, 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate has been shown to interact with proteins such as bovine serum albumin, which could have implications for its use as a drug delivery agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate are still being investigated. Some studies have suggested that 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate may have antioxidant activity, which could be beneficial for protecting against oxidative stress. Additionally, 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate has been shown to have some anti-inflammatory activity, which could have implications for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate has several advantages for use in lab experiments. It is a relatively stable compound, which makes it easy to handle and store. Additionally, its high fluorescence intensity and ability to interact with specific enzymes and proteins make it a useful tool for imaging and studying biological systems. However, 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate also has some limitations. Its synthesis can be challenging, and it may not be suitable for use in certain experimental systems due to its potential interactions with other molecules.
Orientations Futures
There are several potential future directions for research on 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate. One area of interest is its potential as a drug delivery agent. 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate has been shown to interact with proteins, which could make it a useful tool for targeted drug delivery. Additionally, further investigation into its interactions with specific enzymes and proteins could have implications for drug discovery and development. Finally, 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate's potential antioxidant and anti-inflammatory activity could make it a useful tool for the treatment of a range of diseases.
Méthodes De Synthèse
2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate can be synthesized using a variety of methods. One common approach involves the reaction of 2-methoxy-5-nitrobenzaldehyde with 8-aminoquinoline in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid. This reaction produces 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate as a yellow solid with a melting point of around 220-223°C.
Applications De Recherche Scientifique
2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate has been studied for its potential application in a range of scientific research areas. One area of interest is its use as a fluorescent probe for imaging biological systems. 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate has been shown to have high fluorescence intensity, making it a useful tool for detecting and imaging biological molecules. Additionally, 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate has been investigated for its ability to interact with certain enzymes and proteins, which could have implications for drug discovery and development.
Propriétés
IUPAC Name |
[2-[(E)-2-(2-methoxy-5-nitrophenyl)ethenyl]quinolin-8-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-13(23)27-19-5-3-4-14-6-8-16(21-20(14)19)9-7-15-12-17(22(24)25)10-11-18(15)26-2/h3-12H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLZTMYFBYJXQH-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C=CC(=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C=CC(=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(2-methoxy-5-nitrophenyl)ethenyl]quinolin-8-yl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-tetrazol-5-yl)phenyl]-2-furamide](/img/structure/B5303887.png)

![N-(2-methylphenyl)-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5303899.png)

![4-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B5303928.png)

![2-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5303945.png)

![N-cyclopentyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5303963.png)
![N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-methylisoxazol-5-yl)acetamide](/img/structure/B5303964.png)
![N-isobutyl-N-methyl-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetamide](/img/structure/B5303973.png)
![7-[2-(4-morpholinyl)benzoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303981.png)
![1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone](/img/structure/B5303996.png)
![4-[7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-4-oxobutanoic acid](/img/structure/B5303997.png)